N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide
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Overview
Description
“N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” is a synthetic organic compound that features a bipyridine moiety and a substituted phenyl group. Compounds with bipyridine structures are often used in coordination chemistry and have applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Substitution on the phenyl ring: The 4-chloro-3-methylphenyl group can be introduced through electrophilic aromatic substitution.
Amide bond formation: The final step involves the formation of an amide bond between the bipyridine moiety and the substituted phenyl group, often using reagents like carbodiimides or coupling agents under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions may target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: Bipyridine compounds are often used as ligands in transition metal catalysis.
Materials Science: These compounds can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine
Drug Development: Compounds with bipyridine structures are explored for their potential as therapeutic agents.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry
Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action for “N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” would depend on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylpropanoids: Compounds with a similar phenylpropane backbone but different functional groups.
Uniqueness
“N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide” is unique due to its specific substitution pattern and the combination of bipyridine and substituted phenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-11-16(4-7-19(15)22)6-9-21(26)25-13-17-5-8-20(24-12-17)18-3-2-10-23-14-18/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGDKLPNCZALNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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